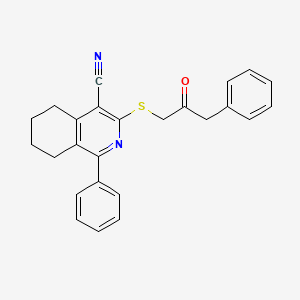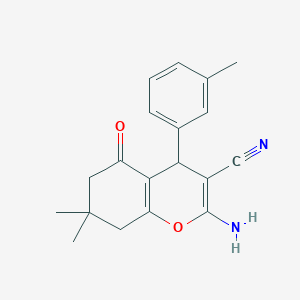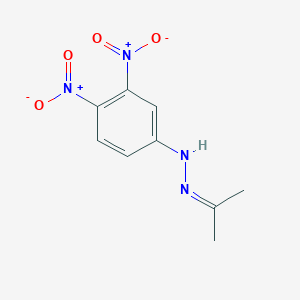![molecular formula C15H15ClN4O3 B5068338 N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide](/img/structure/B5068338.png)
N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group and a propyl chain linked to a 2-chloro-4-nitroaniline moiety. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 2-chloro-4-nitroaniline, which is then reacted with 3-bromopropylamine to form the intermediate N-(2-chloro-4-nitroanilino)propylamine. This intermediate is subsequently coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and the implementation of continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSMe).
Major Products Formed
Reduction: Reduction of the nitro group yields N-[3-(2-chloro-4-aminoanilino)propyl]pyridine-3-carboxamide.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- N-[3-(2-chloro-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide
- N-[3-(2-chloro-4-nitroanilino)propyl]naphthalene-2-sulfonamide
Uniqueness
N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a pyridine ring and a nitroaniline moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-13-9-12(20(22)23)4-5-14(13)18-7-2-8-19-15(21)11-3-1-6-17-10-11/h1,3-6,9-10,18H,2,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFGCFKQJAJCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-17-(3-pyridinylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5068255.png)
![N-[2-(4-chlorophenyl)-1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5068263.png)
![ETHYL 7-CYCLOPROPYL-3-{[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5068268.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-4-methoxybenzamide](/img/structure/B5068270.png)
![methyl N-[3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzoyl]-N-methylglycinate](/img/structure/B5068287.png)


![3-chloro-N-(2-methoxyethyl)-4-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B5068318.png)
![[6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B5068325.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B5068331.png)
![N'-[(2,4-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B5068335.png)


![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)
